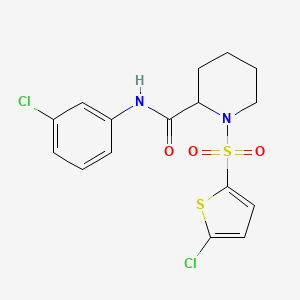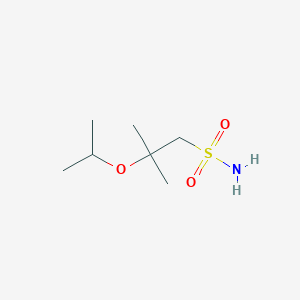
2-Isopropoxy-2-methylpropane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Isopropoxy-2-methylpropane-1-sulfonamide” is a complex organic compound. The “2-Isopropoxy” part refers to an isopropoxy group attached at the 2nd carbon of the main chain . The “2-methylpropane” part refers to a propane molecule with a methyl group attached at the 2nd carbon . The “1-sulfonamide” part refers to a sulfonamide group attached at the 1st carbon .
Synthesis Analysis
Sulfonimidates, which are a class of compounds that “this compound” likely belongs to, can be synthesized from sulfur (II), sulfur (IV), and sulfur (VI) reagents . They have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates .Molecular Structure Analysis
The molecular structure of “this compound” likely involves a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group . The molecular formula of the related compound “2-isopropoxy-2-methylpropane” is C7H16O .Physical and Chemical Properties Analysis
The related compound “2-isopropoxy-2-methylpropane” has a melting point of -95.35°C, a boiling point of 87.65°C, and a density of 0.7500 . It is slightly soluble in chloroform, ethyl acetate, and methanol, and has a water solubility of 0.5g/L at 25 ºC .Aplicaciones Científicas De Investigación
Overview of Sulfonamides
Sulfonamides, characterized by the primary sulfonamide moiety, are a pivotal group in various clinically used drugs, including diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, and COX2 inhibitors. Their importance is highlighted by their incorporation in recently launched drugs like apricoxib and pazopanib. These compounds, through their diverse applications, address a range of medical conditions, from glaucoma and tumor growth to microbial infections (Carta, Scozzafava, & Supuran, 2012).
Sulfonamides in Environmental Science
Sulfonamides, given their widespread use in healthcare and veterinary medicine, have raised concerns about their environmental presence. Their residues, primarily from agricultural activities, impact microbial populations and potentially human health. Such environmental prevalence underscores the need for studies focusing on the implications of sulfonamides in the biosphere and measures to mitigate associated risks (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Sulfonamides in Analytical Chemistry
The analysis of sulfonamides has evolved significantly, especially in pharmaceutical and food analysis. Capillary electrophoresis (CE) has emerged as a trend in analyzing sulfonamides, demonstrating its utility in various fields such as pharmaceutical dosage forms, food analysis, and biological fluids. The versatility of CE, coupled with advancements in tandem mass spectrometry, provides a comprehensive approach for sulfonamide analysis (Hoff & Kist, 2009).
Medicinal Significance of Sulfonamides
Sulfonamides have shown a broad spectrum of pharmacological properties, making them a focal point in drug discovery. The pursuit of novel, less toxic, and highly active sulfonamide analogues is a prominent area of research, reflecting the importance of sulfonamides in developing therapeutic agents for a range of diseases, including microbial infections, cancer, and glaucoma (Zhao et al., 2018).
Mecanismo De Acción
Target of Action
It is known that sulfonamides, a class of compounds to which this molecule belongs, often target enzymes involved in the synthesis of folic acid in bacterial cells .
Mode of Action
Sulfonamides, including 2-Isopropoxy-2-methylpropane-1-sulfonamide, are known to act as antimetabolites. They compete with para-aminobenzoic acid (PABA) for incorporation into folic acid . This competition inhibits the synthesis of folic acid, a critical component for bacterial growth and reproduction .
Biochemical Pathways
The compound affects the biochemical pathway involved in the synthesis of folic acid in bacterial cells. By competing with PABA, it prevents the formation of folic acid, thereby inhibiting bacterial growth .
Pharmacokinetics
Sulfonamides generally exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth. By preventing the synthesis of folic acid, an essential component for bacterial growth and reproduction, the compound effectively inhibits the proliferation of bacteria .
Direcciones Futuras
Propiedades
IUPAC Name |
2-methyl-2-propan-2-yloxypropane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO3S/c1-6(2)11-7(3,4)5-12(8,9)10/h6H,5H2,1-4H3,(H2,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCIAWXEWACZGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(C)(C)CS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
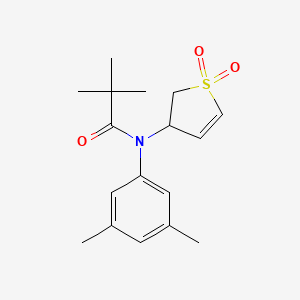
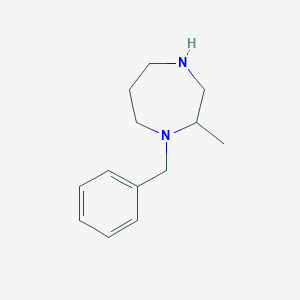
![(E)-2-(4-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide](/img/structure/B3010929.png)
![N-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-N-[(Z)-1-(2-pyrazinyl)ethylidene]amine](/img/structure/B3010930.png)
![4-methyl-5-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol](/img/structure/B3010931.png)
![rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B3010932.png)
![2-{[4-(3-phenyl-1H-pyrazol-5-yl)piperazino]methyl}phenol](/img/no-structure.png)
![2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3010935.png)
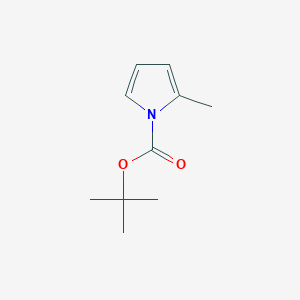
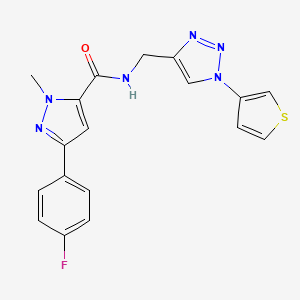
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3010944.png)
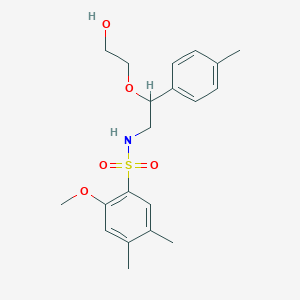
![1-(2-Fluorophenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B3010947.png)
